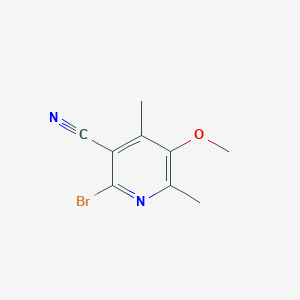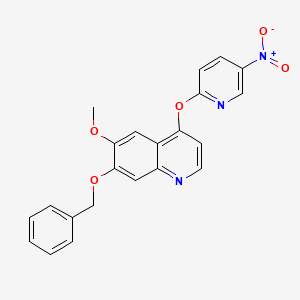
3-Cyano-5-(trifluoromethoxy)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C9H3ClF3NO2 and a molecular weight of 249.575 g/mol . It is a derivative of benzoic acid and contains both a cyano group and a trifluoromethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 3-Cyano-5-(trifluoromethoxy)benzoic acid with oxalyl chloride in the presence of a solvent such as dichloromethane . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze to form 3-Cyano-5-(trifluoromethoxy)benzoic acid.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane and other organic solvents are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: 3-Cyano-5-(trifluoromethoxy)benzoic acid.
Coupling Products: Complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
3-Cyano-5-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Cyano-5-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the cyano group.
3-Fluoro-5-(trifluoromethyl)benzoyl chloride: Similar structure but with a fluoro group instead of a cyano group.
Uniqueness
3-Cyano-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both the cyano and trifluoromethoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H3ClF3NO2 |
|---|---|
Poids moléculaire |
249.57 g/mol |
Nom IUPAC |
3-cyano-5-(trifluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C9H3ClF3NO2/c10-8(15)6-1-5(4-14)2-7(3-6)16-9(11,12)13/h1-3H |
Clé InChI |
IDJQHHWRIQRXPN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)Cl)OC(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)


![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)




![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)
![2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)
